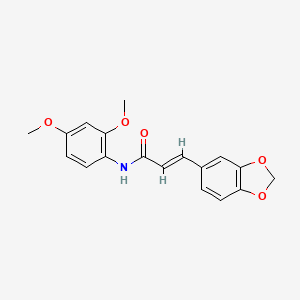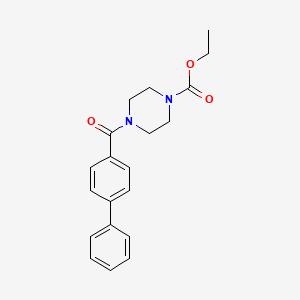![molecular formula C20H28N4O2 B5601591 (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5601591.png)
(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step organic reactions, including asymmetric synthesis techniques to achieve the desired stereochemistry. For instance, Kotian et al. (2005) describe a practical large-scale synthesis of a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which is a useful intermediate for various bioactive molecules. This process includes asymmetric 1,3-dipolar cycloaddition reactions and highlights the importance of stereochemical control in synthetic routes (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
X-ray crystallography often plays a crucial role in confirming the molecular structure of complex organic compounds. Ganapathy et al. (2015) utilized this technique to elucidate the crystal structure of a related compound, showcasing the importance of such analytical methods in understanding the precise geometrical arrangement of atoms within a molecule and confirming the success of synthetic strategies (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Reactions and Properties
The chemical reactivity of a compound like (3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine can be inferred from its functional groups and stereochemistry. For example, Nguyen and Dai (2023) discuss the synthesis and structural determination of pyrrolidine-2,3-dione derivatives, emphasizing the reactivity of similar structural frameworks and the potential for various chemical transformations (Nguyen & Dai, 2023).
Scientific Research Applications
Applications in Materials Science
Functional Modification of Hydrogels
The study by Aly et al. (2015) discusses the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including those similar to the compound . These modifications enhance the thermal stability and biological activities of the polymers, suggesting potential applications in medical and biotechnological fields Aly, Aly, & El-Mohdy, 2015.
Applications in Medicinal Chemistry
Antibacterial and Antifungal Activities
The same study by Aly et al. (2015) also highlights the antibacterial and antifungal activities of amine-modified polymers. The newly synthesized polymeric compounds exhibit promising biological activities, making them suitable for various medical applications, including as components of antimicrobial materials Aly, Aly, & El-Mohdy, 2015.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Kaping et al. (2016) describe an efficient synthesis route for novel pyrazolo[1,5-a]pyrimidine derivatives under environmentally benign conditions. The synthesized compounds, related to the target compound, showed promising anti-inflammatory and anti-cancer activities, suggesting potential applications in the development of new therapeutic agents Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016.
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-13-17(14(2)23(3)22-13)9-10-20(25)24-11-18(19(21)12-24)15-5-7-16(26-4)8-6-15/h5-8,18-19H,9-12,21H2,1-4H3/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPPDAHENPJGBO-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CC(C(C2)N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2C[C@@H]([C@H](C2)N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5601511.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5601513.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5601528.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601532.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5601541.png)
![(1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol](/img/structure/B5601551.png)
![methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5601558.png)

![6-ethyl-3,6-dimethyl-2-(methylamino)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5601566.png)


